Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylate group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to show in vitro anti-tb activity against replicating and non-replicating tb .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb .
Action Environment
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridinium salts under basic conditions. One efficient method is the NaOH-promoted cycloisomerization of N-propargylpyridinium bromide precursors in an aqueous medium at ambient temperature . This method offers a rapid and high-yielding route to the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar conditions as described above. The use of metal-free and aqueous conditions is preferred to minimize environmental impact and reduce production costs. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The imidazo[1,2-a]pyridine ring can be oxidized under specific conditions.
Reduction Reactions: The carboxylate group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of alcohol derivatives of imidazo[1,2-a]pyridine.
Scientific Research Applications
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: It is used in studying the structure-activity relationships of imidazo[1,2-a]pyridine derivatives.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position enhances its metabolic stability and bioavailability compared to other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-4-6(10(11,12)13)2-3-15(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKHFGYNYRCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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